Ethyl 3-oxo-3-(o-tolyl)propanoate

Keto-enol tautomerism ¹H NMR spectroscopy Substituent effects

Ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7), also referred to as ethyl (2-methylbenzoyl)acetate, is an aromatic β-ketoester characterized by an ortho-methyl substituent on the phenyl ring, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. This compound exists as a clear, colorless to light yellow liquid at ambient temperature, exhibiting a boiling point of 256–257 °C (lit.), a density of 1.069 g/mL at 25 °C, and a predicted pKa of 10.00 ± 0.46.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 51725-82-7
Cat. No. B1585877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-(o-tolyl)propanoate
CAS51725-82-7
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=CC=C1C
InChIInChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3
InChIKeyUNULPFKXRJPSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7): Chemical Identity, Physicochemical Properties, and Procurement Baseline for Ortho-Methyl Substituted β-Ketoester Selection


Ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7), also referred to as ethyl (2-methylbenzoyl)acetate, is an aromatic β-ketoester characterized by an ortho-methyl substituent on the phenyl ring, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol [1]. This compound exists as a clear, colorless to light yellow liquid at ambient temperature, exhibiting a boiling point of 256–257 °C (lit.), a density of 1.069 g/mL at 25 °C, and a predicted pKa of 10.00 ± 0.46 . The ortho-methyl group introduces steric and electronic perturbations that distinguish this β-ketoester from its unsubstituted analog (ethyl benzoylacetate, CAS 94-02-0) and other positional isomers, rendering it a unique building block for synthetic applications requiring specific steric profiles or altered tautomeric equilibria [2].

Why Ethyl 3-oxo-3-(o-tolyl)propanoate Cannot Be Simply Substituted by Unsubstituted or Para-Substituted β-Ketoester Analogs


Aromatic β-ketoesters bearing ortho-substituents exhibit fundamentally distinct physicochemical and spectroscopic behavior compared to their unsubstituted or para-substituted counterparts. Systematic ¹H NMR investigations across multiple solvents have demonstrated that the ortho-methyl group in ethyl 3-oxo-3-(o-tolyl)propanoate significantly alters the keto-enol tautomeric equilibrium relative to the standard ethyl benzoylacetate (IX), with the magnitude and direction of this shift being substituent-dependent [1]. Furthermore, mass spectrometric fragmentation studies reveal that ortho-substituents generate characteristic differences in relative ion intensities, enabling unambiguous analytical discrimination [1]. These tautomeric and fragmentation divergences are not merely analytical curiosities; they directly impact the compound's reactivity profile in condensation, cyclization, and coupling reactions, where the steric shielding conferred by the ortho-methyl group can govern regioselectivity, suppress undesired side reactions, or enable transformations that are unattainable with less hindered analogs. Consequently, substituting ethyl 3-oxo-3-(o-tolyl)propanoate with ethyl benzoylacetate or a para-methyl isomer without experimental validation introduces substantial risk of altered reaction outcomes, reduced yields, and compromised reproducibility in synthetic sequences.

Ethyl 3-oxo-3-(o-tolyl)propanoate (51725-82-7): Quantified Comparative Evidence for Scientific and Procurement Decision-Making


Keto-Enol Tautomeric Shift Induced by Ortho-Methyl Substitution Relative to Ethyl Benzoylacetate

The ortho-methyl substituent in ethyl 3-oxo-3-(o-tolyl)propanoate alters the keto-enol equilibrium relative to unsubstituted ethyl benzoylacetate (standard compound IX). ¹H NMR studies in tetrachloromethane and other solvents reveal that the ortho-methyl group influences the enol content through a combination of steric and electronic effects, with the observed shift differing qualitatively from those produced by ortho-methoxy, ortho-chloro, or ortho-nitro substituents [1].

Keto-enol tautomerism ¹H NMR spectroscopy Substituent effects

Ortho-Methyl-Dependent Mass Spectrometric Fragmentation Signature for Analytical Differentiation

Mass spectrometric analysis of the β-ketoester series IX–XV and XVII demonstrated that while common fragmentation pathways are conserved across the substance class, the relative intensities of key fragment ions vary characteristically according to the nature of the ortho-substituent [1]. Ethyl 3-oxo-3-(o-tolyl)propanoate exhibits a distinct fragmentation signature attributable to the ortho-methyl group, enabling its unambiguous identification and differentiation from other ortho-substituted analogs in complex reaction mixtures.

Mass spectrometry Fragmentation patterns Analytical characterization

Validated Synthetic Route to Ethyl 3-oxo-3-(o-tolyl)propanoate with Defined Keto-Enol Isomer Ratio

A documented synthetic procedure for ethyl 3-oxo-3-(o-tolyl)propanoate employs diethyl carbonate and o-toluidine under sodium hydride-mediated conditions in toluene, yielding the target compound in 77% isolated yield after silica gel column chromatography [1]. The product is obtained as an oil with a precisely defined ketone/enol interconvertible isomer ratio of 4:1, as confirmed by ¹H NMR (400 MHz, CDCl₃) [1].

Synthetic methodology Claisen condensation Process chemistry

Documented Utility in Co/Mn-Mediated Oxidative Cross-Coupling with Indole Derivatives

Ethyl (2-methylbenzoyl)acetate (synonymous with ethyl 3-oxo-3-(o-tolyl)propanoate) has been explicitly employed as a substrate in Co/Mn-mediated oxidative coupling reactions with various indole derivatives . This reactivity profile is enabled by the β-ketoester framework in combination with the ortho-methyl aromatic substitution pattern.

Oxidative cross-coupling C–H functionalization Indole chemistry

Procurement-Relevant Purity Specifications and Commercial Availability from Established Suppliers

Ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7) is commercially available from multiple established chemical suppliers with defined purity specifications. TCI offers the compound as Product No. E1125 with purity >98.0% (T) by neutralization titration and >97.0% (GC) [1]. Perfemiker supplies the compound with purity ≥98% (T) . Combi-Blocks offers the compound at 97% purity under catalog number QH-8445 .

Commercial availability Purity specifications Procurement

Ethyl 3-oxo-3-(o-tolyl)propanoate (51725-82-7): Validated Research and Industrial Application Scenarios Based on Evidence


Synthesis of Ortho-Methyl Substituted Heterocyclic Scaffolds via Tandem Condensation-Cyclization

Ethyl 3-oxo-3-(o-tolyl)propanoate serves as a reactant for the preparation of highly substituted furans through tandem condensation-cyclization reactions employing bismuth triflate catalysis . The ortho-methyl group on the aromatic ring introduces steric constraints that influence the cyclization trajectory and may afford regioisomeric products distinct from those obtained with unsubstituted or para-substituted β-ketoesters, as inferred from the established tautomeric and steric perturbations induced by ortho-substitution [1]. This application scenario is particularly relevant for medicinal chemistry programs targeting ortho-substituted aryl-furan pharmacophores.

Enantioselective Ruthenium-Catalyzed Hydrogenation for Chiral β-Hydroxy Ester Synthesis

Ethyl 3-oxo-3-(o-tolyl)propanoate has been utilized as a substrate in enantioselective ruthenium-catalyzed hydrogenation reactions to afford the corresponding chiral β-hydroxy ester . The ortho-methyl substitution pattern on the aromatic ring adjacent to the prochiral ketone introduces a distinct steric environment around the reactive carbonyl, which can influence both the rate and enantioselectivity of the hydrogenation compared to less hindered analogs. This validated reactivity positions the compound as a key starting material for the asymmetric synthesis of ortho-tolyl-substituted β-hydroxy esters, which are valuable chiral building blocks in pharmaceutical synthesis.

Preparation of Cambinol Analogs for Sirtuin Inhibition Research

Ethyl 3-oxo-3-(o-tolyl)propanoate is explicitly cited as a reactant for the preparation of cambinol analogs, a class of compounds investigated for sirtuin inhibition with potential antitumor activity . The ortho-methyl substitution pattern on the aromatic ring is an integral structural feature of the resulting cambinol derivatives, and substitution with an unsubstituted or differently substituted β-ketoester would yield analogs with altered biological activity profiles. This application scenario underscores the critical importance of procuring and utilizing the precisely specified ortho-methyl substituted compound for structure-activity relationship (SAR) studies and lead optimization in sirtuin-targeted drug discovery programs.

Construction of Indole-Containing Molecular Architectures via Co/Mn-Mediated Oxidative Cross-Coupling

Ethyl 3-oxo-3-(o-tolyl)propanoate undergoes Co/Mn-mediated oxidative coupling reactions with various indole derivatives, enabling the direct C–C bond formation between the β-ketoester α-position and the indole nucleus . This transformation provides access to α-indolyl-β-ketoester adducts bearing an ortho-methyl substituted aromatic moiety. The steric and electronic characteristics of the ortho-methyl group, as established by the tautomeric and MS fragmentation studies [1], are expected to modulate the reactivity and selectivity of this coupling process relative to other β-ketoester substrates. This application scenario is directly relevant to medicinal chemists and synthetic organic chemists engaged in the synthesis of indole-based natural product analogs and bioactive heterocycles.

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